

# Application Notes and Protocols: Carbamodithioic Acid Derivatives in Mineral Flotation

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## Compound of Interest

Compound Name: Carbamodithioic acid

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## Introduction

**Carbamodithioic acid** derivatives, commonly known as dithiocarbamates (DTCs), are a significant class of sulfur-containing organic compounds utilized as collectors in the froth flotation of various minerals.[1] Their primary role is to selectively adsorb onto the surface of valuable minerals, rendering them hydrophobic and facilitating their attachment to air bubbles for separation from gangue materials.[2] Dithiocarbamates have demonstrated considerable efficacy in the flotation of sulfide minerals, including those of copper, lead, zinc, nickel, and precious metals.[3][4][5][6] Theoretical studies and experimental data suggest that dithiocarbamates can exhibit a stronger binding affinity for certain metal ions compared to traditional collectors like xanthates, potentially leading to improved recovery of the target mineral.[7] However, this enhanced reactivity may also impact selectivity against other sulfide minerals, such as pyrite.[7]

This document provides detailed application notes and experimental protocols for the use of **carbamodithioic acid** derivatives in mineral processing, with a focus on sulfide ore flotation.

## Application Notes

### Mechanism of Action

The collecting action of dithiocarbamates is governed by their adsorption at the mineral-water interface. The interaction between the dithiocarbamate molecule and the mineral surface can be categorized as either chemical adsorption (chemisorption) or physical adsorption.[8]

- **Chemisorption:** This involves the formation of a chemical bond between the sulfur atoms in the dithiocarbamate's polar group and the metal ions on the mineral surface.[3] This strong interaction is often the dominant mechanism for sulfide minerals. For instance, on pyrite ( $\text{FeS}_2$ ), the sulfur atoms of diethyldithiocarbamate (DDTC) can coordinate with the iron atoms on the mineral surface, leading to strong adsorption.[8]
- **Physical Adsorption:** This is a weaker form of interaction, driven by forces such as van der Waals forces. The adsorption of DDTC on minerals like elemental sulfur, sphalerite ( $\text{ZnS}$ ), and lead sulfate has been shown to be weak with physical bonding.[8]

The adsorption process is influenced by several factors, including:

- **pH:** The pH of the pulp can affect both the mineral surface charge and the stability of the dithiocarbamate collector. Dithiocarbamates are generally considered to be stable over a wider pH range compared to xanthates.[5]
- **Presence of Water:** Water molecules can compete with collector molecules for adsorption sites on the mineral surface. The co-adsorption of water and dithiocarbamate can influence the overall hydrophobicity of the mineral.
- **Alkyl Group:** The length and structure of the alkyl group on the dithiocarbamate molecule can affect its collecting power and selectivity. Longer alkyl chains generally lead to stronger hydrophobicity but may decrease selectivity.[9]

## Applications in Mineral Flotation

**Carbamodithioic acid** derivatives are versatile collectors with applications in the flotation of a variety of ores:

- **Copper-Lead-Zinc Ores:** Dithiocarbamates are effective in the bulk flotation of copper and lead sulfides.[4][10] They can also be used in the selective flotation of these minerals by carefully controlling the pulp chemistry.[10] For instance, in the separation of copper-lead

sulfide ore, using a dithiocarbamate collector can yield a better separation effect than xanthate.[10]

- **Gold-Bearing Sulfide Ores:** Modified diethyl dithiocarbamate has been shown to be an effective and selective collector for gold minerals, particularly in gold-sulfide ores.[2] Replacing xanthates with diethyl dithiocarbamate can enhance the quality of gold concentrates and increase gold recovery by 7-10%.[2]
- **Nickel Sulfide Ores:** Dithiocarbamates are potential replacements for xanthates in the flotation of pentlandite, the primary nickel sulfide mineral, due to their stability over a wider pH range and potentially higher selectivity.[5]
- **Sulfide Mineral Mixtures:** Dithiocarbamates have demonstrated good selectivity in the separation of different sulfide minerals, such as galena (PbS) from pyrite.[3]

## Data Presentation

The following tables summarize quantitative data on the performance of **carbamodithioic acid** derivatives in mineral flotation from various studies.

Table 1: Adsorption Energies of Diethyldithiocarbamate (DDTC) on Various Minerals (DFT Calculations)

Mineral	Adsorption Energy (kJ/mol)	Type of Adsorption
Pyrite (FeS <sub>2</sub> )	-195.64	Chemisorption
Lead Sulfate (PbSO <sub>4</sub> )	-81.05	Physical Adsorption
Sphalerite (ZnS)	Not specified	Weak Physical Bonding
Sulfur (S)	Not specified	Weak Physical Bonding

Data sourced from a study on the interfacial adsorption mechanism of DDTC.[8]

Table 2: Comparison of Flotation Performance of Dithiocarbamate and Xanthate on Gold-Sulfide Ore

Collector	Gold Recovery (%)	Concentrate Quality Improvement
Diethyl Dithiocarbamate	7-10% increase vs. Xanthate	1.3-1.5 times vs. Xanthate
Xanthate (baseline)	Baseline	Baseline

Data from a study on the application of modified diethyl dithiocarbamate in gold-containing ore flotation.[\[2\]](#)

Table 3: Flotation Recovery of Galena and Pyrite with Different Collectors

Collector	Mineral	Flotation Recovery (%)
Dithiocarbamate (DTC)	Galena	Higher than Pyrite
Dithiocarbamate (DTC)	Pyrite	Lower than Galena
Xanthate	Galena	Higher than Pyrite
Xanthate	Pyrite	Lower than Galena

Qualitative comparison based on a study of collector adsorption on galena and pyrite surfaces.[\[3\]](#)

## Experimental Protocols

### Protocol 1: Synthesis of Sodium Diethyldithiocarbamate

This protocol describes a general one-pot synthesis method for sodium diethyldithiocarbamate.

Materials:

- Diethylamine
- Carbon disulfide (CS<sub>2</sub>)
- Sodium hydroxide (NaOH)
- Ethanol (or other suitable solvent)

- Diethyl ether (for washing)
- Ice bath

Procedure:

- Prepare a solution of sodium hydroxide in ethanol.
- Cool the sodium hydroxide solution in an ice bath.
- Slowly add diethylamine to the cooled solution with constant stirring.
- While maintaining the low temperature, add carbon disulfide dropwise to the reaction mixture. A precipitate of sodium diethyldithiocarbamate will form.
- Continue stirring for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
- Collect the precipitate by filtration.
- Wash the precipitate thoroughly with cold diethyl ether to remove any unreacted starting materials and byproducts.
- Dry the final product under vacuum.

## Protocol 2: General Froth Flotation Procedure for Sulfide Ore

This protocol outlines a typical laboratory-scale froth flotation experiment to evaluate the performance of a dithiocarbamate collector.

Materials and Equipment:

- Representative ore sample, ground to a suitable particle size (e.g., -74 +38  $\mu\text{m}$ ).[\[11\]](#)
- Dithiocarbamate collector solution (e.g., 1% w/v).
- Frother (e.g., Methyl Isobutyl Carbinol - MIBC).

- pH modifier (e.g., lime (CaO) or sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)).
- Laboratory flotation cell (e.g., Denver-type).[12]
- pH meter.
- Agitator.
- Air supply with flowmeter.
- Filter paper, drying oven, and balance.

#### Procedure:

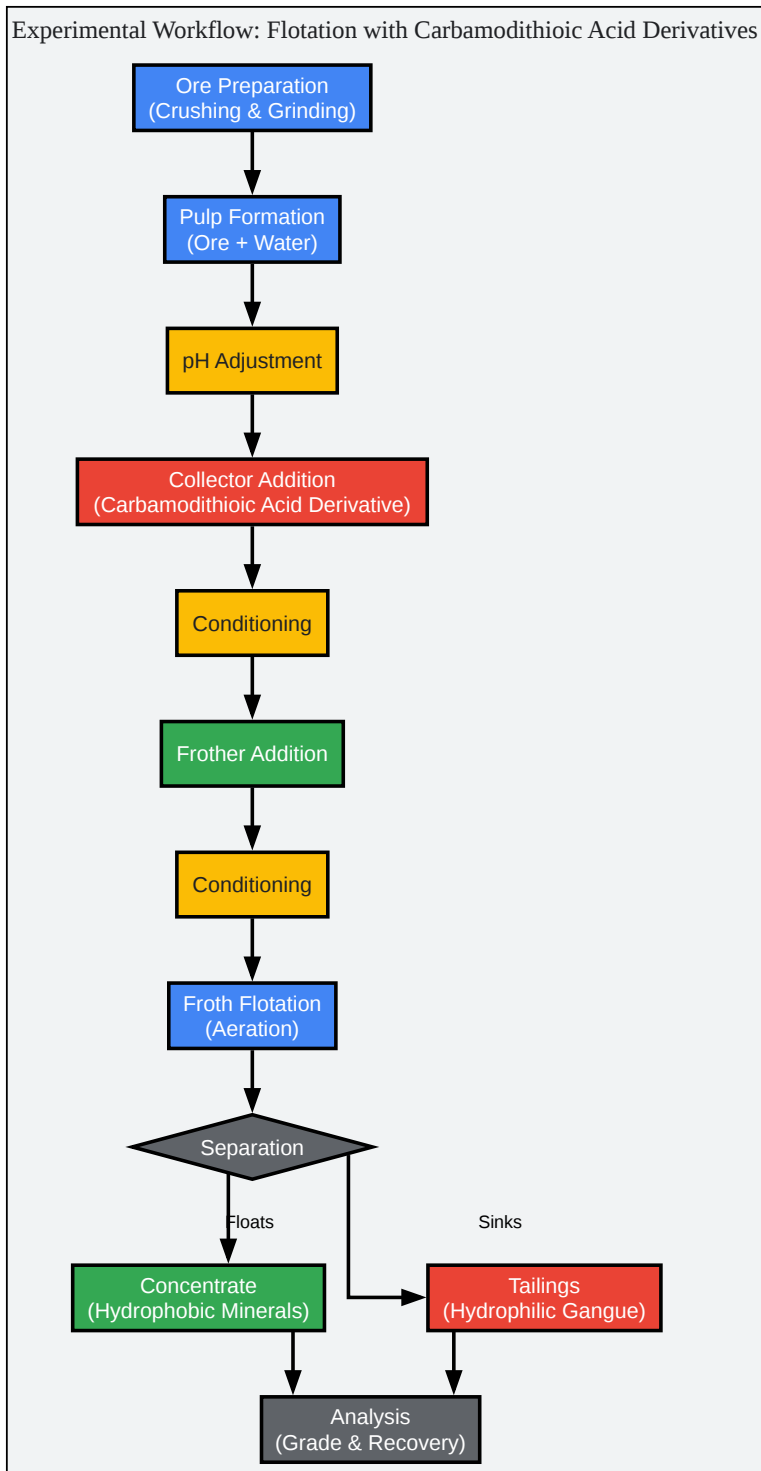
- Pulp Preparation:
  - Place a known weight of the ground ore sample (e.g., 500 g) into the flotation cell.[11]
  - Add a specific volume of water to achieve the desired pulp density (e.g., 30-40% solids).
  - Commence agitation at a set speed (e.g., 1100 rpm).[12]
- pH Adjustment:
  - Measure the natural pH of the pulp.
  - If necessary, add the pH modifier incrementally to reach the target pH for flotation (e.g., pH 8-11 for many sulfide minerals).[13] Allow the pulp to condition for a few minutes after each addition.
- Collector Addition and Conditioning:
  - Add the desired dosage of the dithiocarbamate collector solution to the pulp. Dosages can range from 0.002 to 0.25 lb/ton of ore (approximately 1 to 125 g/t).[14]
  - Condition the pulp with the collector for a specific time (e.g., 3-5 minutes) to allow for adsorption onto the mineral surfaces.[7]
- Frother Addition and Conditioning:

- Add a frother (e.g., MIBC) to the pulp.
- Condition for a shorter period (e.g., 1-2 minutes).[7]
- Flotation:
  - Introduce air into the cell at a controlled flow rate to generate a stable froth.
  - Collect the froth concentrate for a predetermined time (e.g., 5-15 minutes). The froth is typically scraped off the top of the pulp.
- Product Handling and Analysis:
  - Collect the froth concentrate and the remaining tailings separately.
  - Filter, dry, and weigh both the concentrate and tailings.
  - Analyze the concentrate and tailings for their elemental content (e.g., using atomic absorption spectroscopy or X-ray fluorescence) to determine the grade and recovery of the valuable mineral.

Calculation of Recovery:

Recovery (%) = (Mass of metal in concentrate / Mass of metal in feed) x 100

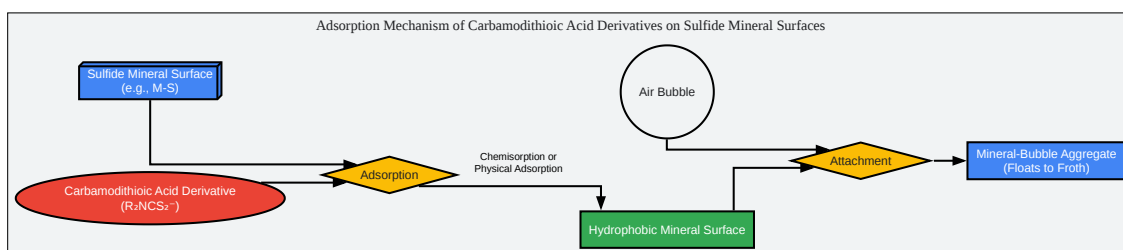
## Mandatory Visualization



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Caption: Workflow for a typical laboratory froth flotation experiment.





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Caption: Adsorption mechanism of **carbamodithioic acid** derivatives.

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